
Ethenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylsilane, also known as Vinylsilane, is an organosilicon compound with the chemical formula C2H6Si . It is a derivative of silane (SiH4) and is mainly of theoretical interest . The molecule contains a total of 8 bonds, including 2 non-H bonds, 1 multiple bond, and 1 double bond .
Synthesis Analysis
Vinylsilanes, including this compound, are often prepared by hydrosilylation of alkynes . They can also be made by the reaction of alkenyl lithium and Grignard reagents with chlorosilanes . Another method for the synthesis of new bio-based silane coupling agents involves the functionalization of cheap, natural eugenol and its sulfur derivatives using the hydrosilylation of the C=C bonds with HSi(OEt)3, followed by nucleophilic substitution reactions of OH/SH groups .
Molecular Structure Analysis
The 2D chemical structure image of this compound is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Applications De Recherche Scientifique
Polymerization Catalysts : Ethenylsilane derivatives, such as polysiloxanes with bisindenyl, bisfluorenyl, and bis(1,2,3,4-tetramethyl)cyclopentadienyl side groups, are used in creating supported zirconocene catalysts for ethene polymerization. These catalysts can produce linear polyethylene with high molecular weights (Arai, Uozumi, & Soga, 1997).
Chemical Vapor Deposition (CVD) : this compound derivatives, such as tetravinylsilane, are used in CVD processes for the formation of Si/C/H materials. The IR laser-induced decomposition of tetravinylsilane leads to the creation of ethyne, ethene, and other compounds, along with solid a-SiC:H deposit (Dřínek et al., 1995).
Homopolymerization and Copolymerization Applications : this compound-based disiloxane-bridged zirconocene complexes are utilized to initiate the homopolymerization of ethene and the copolymerization of ethene with α-olefin (Lee et al., 1996).
Synthesis of 1,1-bis(silyl)ethenes : Symmetrical 1,1-bis(silyl)ethenes can be prepared via silylative coupling cyclization processes using this compound derivatives (Pawluć et al., 2005).
Production of Perfluoroalkylated Ethenes : this compound derivatives such as trimethylvinylsilane serve as precursors for the preparation of perfluoroalkylated ethenes through free radical additions and unusual dehydrohalogenation-desilylation reactions (Szlavik et al., 2000).
Aerogel Applications : Ethenylene-bridged polymethylsiloxane aerogels synthesized from derivatives of this compound exhibit high transparency and mechanical flexibility, offering potential applications in materials science (Shimizu et al., 2017).
Thermal Properties in Material Science : this compound derivatives are used in studying the thermal properties of various siloxane-based materials, contributing to the development of materials with specific thermal characteristics (Bolln et al., 1997).
Electron Transport Materials : Research on the hydrogen bond modulation in derivatives of this compound has led to the development of materials with high thermal stability and large electron mobility, useful in applications like organic light-emitting diodes (OLEDs) (Bin et al., 2020).
Propriétés
| 7291-09-0 | |
Formule moléculaire |
C2H3Si |
Poids moléculaire |
55.13 g/mol |
Nom IUPAC |
ethenylsilane |
InChI |
InChI=1S/C2H3Si/c1-2-3/h2H,1H2 |
Clé InChI |
ARLJCLKHRZGWGL-UHFFFAOYSA-N |
SMILES |
C=C[SiH3] |
SMILES canonique |
C=C[Si] |
Pictogrammes |
Irritant |
Synonymes |
vinylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



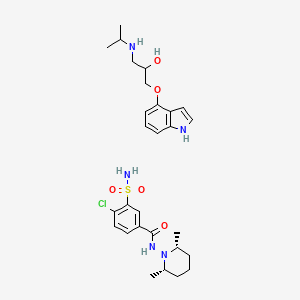
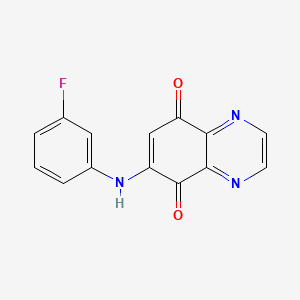
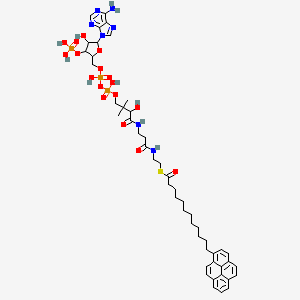
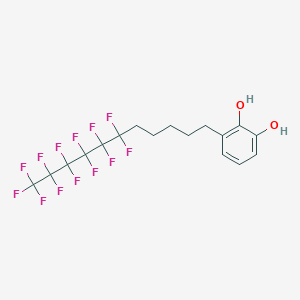
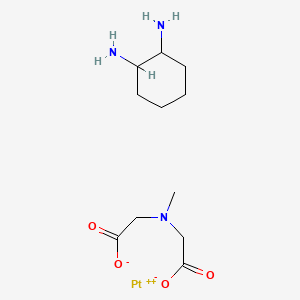
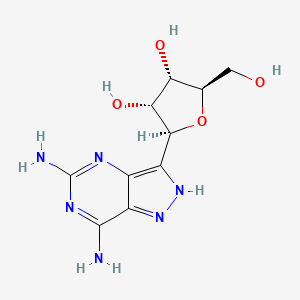

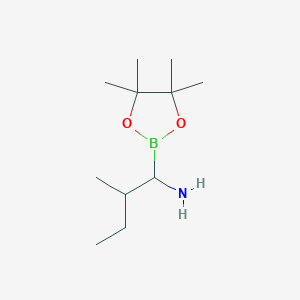
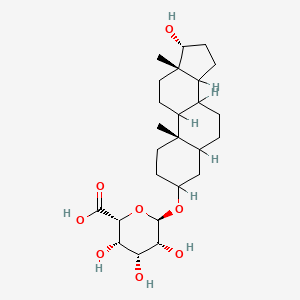
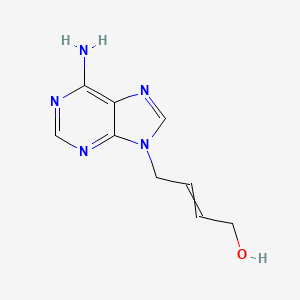

![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)
![3-[4(1,2-Diphenyl-but-1-enyl)-phenyl]-acrylic acid](/img/structure/B1197058.png)
